molecular formula C18H15N3O2S2 B2474263 4-ethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide CAS No. 394227-64-6

4-ethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

Cat. No.: B2474263
CAS No.: 394227-64-6
M. Wt: 369.46
InChI Key: XXLQPJJEBKNWCW-UHFFFAOYSA-N
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Description

4-ethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic compound with a molecular formula of C18H12N4O2S3 and a molecular weight of 412.5 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use.

Properties

IUPAC Name

4-ethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-3-23-12-6-4-11(5-7-12)17(22)21-18-20-13-8-9-14-15(16(13)25-18)19-10(2)24-14/h4-9H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLQPJJEBKNWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for modifying bioactivity or generating intermediates for further functionalization.

Conditions Products Notes
6M HCl, reflux, 12 h4-ethoxybenzoic acid + 11-methyl-3,10-dithia-5,12-diazatricyclo-derived amineRate depends on steric hindrance
2M NaOH, 80°C, 8 hSodium 4-ethoxybenzoate + free amineFaster in polar aprotic solvents

Mechanistic Insight :

  • Acidic conditions protonate the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.

  • Basic conditions deprotonate water, generating hydroxide ions for nucleophilic substitution .

Nucleophilic Substitution at Ethoxy Group

The ethoxy substituent participates in nucleophilic aromatic substitution (NAS) or aliphatic substitution, depending on reaction conditions.

Reagents Products Regioselectivity
NH₃ (anhydrous), Cu catalyst4-amino-N-{...}benzamidePara-directing effect of ethoxy
H₂O, H₂SO₄, Δ4-hydroxy-N-{...}benzamideAcidic hydrolysis of ether
NaSH, DMF4-mercapto-N-{...}benzamideThiolation via SN2 mechanism

Key Observations :

  • Electron-donating ethoxy group activates the benzene ring for electrophilic substitution at the para position.

  • Steric hindrance from the tricyclic system limits reactivity at ortho positions .

Thia Ring Opening and Rearrangement

The 3,10-dithia rings exhibit strain-dependent reactivity, opening under acidic or reductive conditions to form sulfhydryl intermediates.

Conditions Products Applications
H₂ (1 atm), Pd/C, EtOHReduced dithiolane derivativeHydrogenolysis of S–S bonds
HCl (conc.), CH₂Cl₂, 0°CRing-opened disulfide intermediatePrecursor for cross-coupling

Mechanistic Pathway :

  • Acidic cleavage generates sulfenic acid intermediates, which dimerize to disulfides.

  • Catalytic hydrogenation reduces sulfur-sulfur bonds to thiols .

Cycloaddition Reactions

The conjugated diene system in the tricyclic core participates in Diels-Alder reactions, enabling structural diversification.

Dienophile Products Stereoselectivity
Maleic anhydride6-membered adduct with fused anhydrideEndo preference
TetracyanoethyleneElectron-deficient cycloadductControlled by HOMO-LUMO alignment

Kinetic Data :

  • Reaction rates correlate with electron-withdrawing capacity of dienophiles (krelk_{rel} = 1–15).

Metal-Catalyzed Cross-Coupling

The aryl bromide derivative (synthesized via bromination) undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings.

Reaction Type Catalyst Products
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAryl amines

Optimized Conditions :

  • 5 mol% Pd catalyst, 110°C, 24 h in toluene.

  • Yields range from 45–78% depending on steric bulk .

Oxidation of Sulfur Centers

Controlled oxidation of sulfur atoms alters electronic properties and bioactivity.

Oxidizing Agent Products Oxidation State
mCPBASulfoxide derivativeStereospecific (+)-isomer
H₂O₂, AcOHSulfone derivativeComplete oxidation in 6 h

Spectroscopic Confirmation :

  • 1H^{1}H NMR: Deshielding of adjacent protons by 0.3–0.5 ppm upon sulfoxide formation .

Enzymatic Modifications

In vitro studies with cytochrome P450 isoforms reveal metabolic pathways:

Enzyme Major Metabolite Activity Change
CYP3A4Hydroxylated ethoxy group3× reduced TLR affinity
CYP2D6N-dealkylated productComplete loss of activity

Pharmacokinetic Impact :

  • Half-life (t1/2t_{1/2}) decreases from 12.1 h (parent) to 2.3 h (CYP3A4 metabolite).

Scientific Research Applications

Chemical Properties and Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Sulfur atoms can be oxidized to form sulfoxides or sulfones.
  • Reduction : Nitro groups can be reduced to amines.
  • Substitution : The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Chemistry

The compound serves as a model for studying the reactivity of tricyclic structures and sulfur-containing heterocycles. Its unique structure allows chemists to explore new synthetic pathways and reaction mechanisms.

Biology

In biological research, 4-ethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is investigated for its potential therapeutic effects. Studies suggest that it may exhibit significant anticancer properties by inducing apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Medicine

The pharmacological properties of this compound are explored for drug development. Its interactions with specific molecular targets could lead to the discovery of new therapeutic agents aimed at treating various diseases.

The compound has shown promising biological activities:

Anticancer Properties

Research indicates that compounds similar to this compound can induce apoptosis in cancer cells . This effect is mediated through the activation of specific apoptotic pathways.

Antimicrobial Activity

In vitro studies have demonstrated antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membrane integrity .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation and not fully understood.

Comparison with Similar Compounds

Similar compounds to 4-ethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide include:

  • 11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,4,6,8,11-pentaen-4-amine
  • N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0{3,7}]trideca-1,3(7),5,8-tetraen-5-amine

These compounds share similar tricyclic structures and sulfur-containing heterocycles, but differ in their functional groups and specific reactivity. The uniqueness of this compound lies in its specific ethoxy and benzamide functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 4-ethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic molecule with potential biological activities that warrant detailed exploration. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a unique bicyclic system that includes sulfur and nitrogen atoms, contributing to its potential reactivity and biological activity. The compound can be represented by the following structural formula:

C18H22N2S3O\text{C}_{18}\text{H}_{22}\text{N}_2\text{S}_3\text{O}

This structure indicates a diverse range of functional groups that may interact with biological systems.

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry highlighted the ability of such compounds to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The mechanism appears to involve disruption of bacterial cell membrane integrity.

Neuroprotective Effects

Recent investigations have suggested neuroprotective effects associated with this compound. In models of oxidative stress-induced neuronal injury, it has been observed to reduce cell death by enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This suggests potential therapeutic applications in neurodegenerative diseases.

Data Tables

Biological ActivityEffectivenessMechanism
AnticancerHighApoptosis induction via caspase activation
AntimicrobialModerateDisruption of cell membrane integrity
NeuroprotectiveSignificantEnhancement of antioxidant enzyme expression

Case Study 1: Anticancer Efficacy

A clinical trial investigated the efficacy of a related compound in patients with advanced melanoma. Results indicated a 30% response rate in tumor reduction after 12 weeks of treatment . The study concluded that the compound's mechanism involved modulation of immune response alongside direct cytotoxicity.

Case Study 2: Antimicrobial Resistance

A study focused on the antimicrobial properties revealed that the compound could be used synergistically with traditional antibiotics to overcome resistance mechanisms in E. coli. The combination therapy showed a reduction in biofilm formation and enhanced bacterial clearance in animal models .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
DiazidationNaN₃, CH₂Cl₂, 0°C → RT85%
AlkylationEt₂Zn (1.0M hexanes), RT, 30 min85%
CyclocondensationEthanol, glacial AcOH, reflux, 4 hr70–90%

Basic: How can X-ray crystallography and NMR spectroscopy be integrated to resolve structural ambiguities in tricyclic benzamide derivatives?

Methodological Answer:
Combining X-ray crystallography with NMR spectroscopy ensures accurate structural assignment:

  • X-ray crystallography : Single-crystal studies (e.g., Cu Kα radiation, T = 293 K) provide precise bond lengths and angles. For example, mean C–C bond lengths of 0.005 Å and R factor = 0.041 confirm the tricyclic core geometry .
  • NMR validation : ¹H/¹³C NMR detects electronic environments of substituents (e.g., 4-ethoxy groups show δ ≈ 1.3 ppm for CH₃ and δ ≈ 4.1 ppm for OCH₂). HSQC and HMBC correlations verify connectivity between the benzamide and tricyclic moieties .
  • Contradiction resolution : Discrepancies between crystallographic and NMR data (e.g., dynamic proton exchange) are resolved via variable-temperature NMR or DFT calculations .

Advanced: What computational strategies predict reaction pathways and optimize experimental parameters for synthesizing tricyclic benzamides?

Methodological Answer:
AI-driven quantum chemical calculations and reaction path search methods enhance synthetic efficiency:

  • Reaction path search : Tools like COMSOL Multiphysics simulate transition states and intermediates, reducing trial-and-error experimentation. For example, density functional theory (DFT) identifies low-energy pathways for cyclization steps .
  • Parameter optimization : Machine learning models trained on reaction databases predict optimal temperatures, solvent polarities, and catalyst loadings. For diazidation, hexanes as solvents minimize side reactions .
  • Feedback loops : Experimental data (e.g., failed reactions or byproducts) refine computational models, accelerating iterative design .

Q. Table 2: Computational Tools for Reaction Design

Tool/SoftwareApplicationReference
COMSOL MultiphysicsReaction kinetics simulation
Gaussian 09DFT-based transition state analysis
RDKitRetrosynthetic pathway generation

Advanced: How should researchers address contradictory data between spectroscopic results and crystallographic models?

Methodological Answer:
Systematic validation protocols resolve discrepancies:

  • Dynamic effects : Variable-temperature NMR (e.g., –40°C to 60°C) detects conformational flexibility that X-ray static models may miss .
  • DFT benchmarking : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to identify misassignments .
  • Multi-technique corroboration : Use mass spectrometry (HRMS) to confirm molecular weight and IR spectroscopy to validate functional groups (e.g., C=O stretches at ~1680 cm⁻¹) .

Case Study : In a related compound, crystallography showed planar amide geometry, but NMR suggested rotational restriction. VT-NMR confirmed restricted rotation due to steric hindrance, aligning with DFT-predicted energy barriers .

Advanced: What in vitro assays are suitable for evaluating the biological activity of 4-ethoxy-N-{...}benzamide?

Methodological Answer:
Target-specific assays are prioritized based on structural analogs:

  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) quantify IC₅₀ values. The 4-ethoxy group enhances hydrophobic binding to enzyme pockets .
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination. Compare with controls like doxorubicin .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) using ³H-labeled ligands. The tricyclic core mimics natural ligand scaffolds .

Q. Table 3: Representative Biological Assays

Assay TypeProtocolTargetReference
MTT cytotoxicity48–72 hr incubation, λ = 570 nmHeLa cells
Fluorescence proteaseSubstrate cleavage (λₑₓ = 355 nm, λₑₘ = 460 nm)Trypsin
Radioligand binding³H-labeled ligand, scintillation countingSerotonin receptors

Advanced: How can researchers design structure-activity relationship (SAR) studies for tricyclic benzamide derivatives?

Methodological Answer:
SAR strategies focus on modular substitutions and pharmacophore mapping:

  • Core modifications : Introduce substituents (e.g., methyl at position 11) to assess steric effects on bioactivity .
  • Electron-withdrawing/donating groups : Compare 4-ethoxy (electron-donating) vs. 4-nitro (electron-withdrawing) analogs in enzyme inhibition assays .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties (logP, polar surface area) with activity data .

Q. Table 4: Example SAR Modifications

DerivativeSubstituentIC₅₀ (Protease)Reference
4-Ethoxy-OCH₂CH₃12 nM
4-Nitro-NO₂45 nM
11-Methyl-CH₃8 nM

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